3-Bromoisoxazole
Overview
Description
3-Bromoisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a bromine atom attached to the third carbon. This compound is a derivative of isoxazole, which is known for its significant role in medicinal chemistry due to its presence in various pharmacologically active molecules.
Mechanism of Action
Target of Action
Isoxazole and its derivatives have been found to exhibit different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . In particular, 3-Bromoisoxazole has been identified as an inhibitor of the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells, making it a potential target for anticancer therapies .
Mode of Action
It is known that the compound binds to and inhibits the activity of gapdh . This inhibition disrupts the glycolytic pathway, which is crucial for the energy production in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis, due to its inhibition of GAPDH . By inhibiting GAPDH, this compound disrupts the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key step in the glycolytic pathway . This disruption can lead to a decrease in ATP production, which can inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
The properties of isoxazole and its derivatives suggest that they may have good bioavailability .
Result of Action
The inhibition of GAPDH by this compound leads to a disruption in the glycolytic pathway, resulting in decreased ATP production . This can lead to the induction of cell death in cancer cells, which rely heavily on glycolysis for energy production . Therefore, this compound may have potential as an anticancer agent .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the target cells . .
Biochemical Analysis
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, some isoxazole derivatives have been found to inhibit the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway .
Cellular Effects
3-Bromoisoxazole derivatives have been shown to inhibit GAPDH enzyme in pancreatic ductal adenocarcinoma cells, triggering autophagy and apoptotic cell death . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound derivatives may bind and inhibit the activity of GAPDH, thereby affecting the glycolytic pathway .
Metabolic Pathways
Given its potential interaction with GAPDH, it may play a role in the glycolytic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazole typically involves the halogenation of isoxazole. One common method is the bromination of isoxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow processes where the reactants are mixed and reacted in a controlled environment, allowing for efficient heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction: The bromine atom can be reduced to form isoxazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Cross-Coupling Reactions: Biaryl or styrene derivatives.
Reduction: Isoxazole.
Scientific Research Applications
3-Bromoisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Derivatives of this compound have been studied for their anticancer, antibacterial, and antifungal properties.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-Chloroisoxazole: Similar in structure but with a chlorine atom instead of bromine.
3-Iodoisoxazole: Contains an iodine atom instead of bromine.
3-Fluoroisoxazole: Contains a fluorine atom instead of bromine.
Comparison:
Reactivity: 3-Bromoisoxazole is generally more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine.
Applications: While all these haloisoxazoles are used in organic synthesis, the specific applications may vary based on their reactivity and the desired properties of the final product. For instance, this compound is often preferred in cross-coupling reactions due to its higher reactivity.
Properties
IUPAC Name |
3-bromo-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMPHUXGZCDVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552852 | |
Record name | 3-Bromo-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111454-71-8 | |
Record name | 3-Bromo-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3-Bromoisoxazole?
A: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of bromine, making it amenable to various transformations. For example, it acts as a precursor for synthesizing β-Ketonitriles [] and functionalized 1-benzoxepins [, ]. The synthesis of 1-benzoxepins proceeds through a tandem ring-opening/cyclocondensation reaction involving aldehyde-containing 3-bromoisoxazoles [, ].
Q2: Can you provide an example of a specific compound synthesized from this compound and its application?
A: Researchers successfully synthesized (±)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide using this compound as an intermediate [, ]. This compound, also known as AMPA, is an excitatory amino acid with significant importance in neuroscience research [].
Q3: How can the reactivity of this compound be enhanced for further chemical transformations?
A: Studies have explored the use of microwave irradiation to promote the amination of 3-bromoisoxazoles [, ]. This method allows for the efficient introduction of amine groups, further expanding the synthetic utility of these compounds.
Q4: Are there any pharmaceutical applications of this compound derivatives?
A: Research indicates that certain derivatives of isoxazole, including those potentially synthesized from this compound, show promise in treating Irritable Bowel Syndrome (IBS) []. Specifically, compounds like 2-(di-n-propylamino)-8-(this compound-5-yl)-1,2,3,4-tetrahydronaphthalene have been investigated for this purpose [].
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